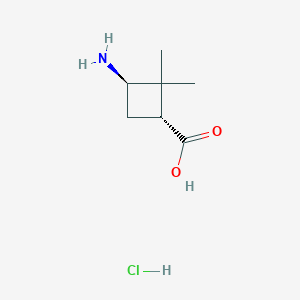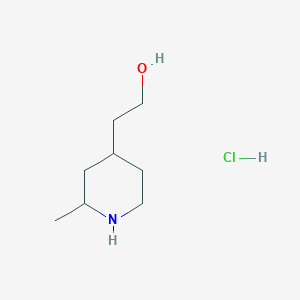![molecular formula C12H10N2 B11911934 5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)
5,6-Dihydrobenzo[h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a fused benzene and quinazoline ring system, which imparts unique chemical and biological properties. Quinazolines are known for their wide range of pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrobenzo[h]quinazoline typically involves the reaction of chalcone with guanidine. This reaction proceeds under mild conditions and yields various benzo[h]quinazoline analogs . The general reaction scheme can be represented as follows:
- Chalcone + Guanidine → this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:
- Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
- Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
- Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
- Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can yield dihydroquinazolines.
Scientific Research Applications
5,6-Dihydrobenzo[h]quinazoline has a wide range of scientific research applications, including:
- Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology: Studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization .
- Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities .
- Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to the disruption of the mitotic spindle, ultimately triggering apoptosis in cancer cells . Additionally, in silico docking studies have revealed that this compound has a good affinity for estrogen receptors and tubulin proteins .
Comparison with Similar Compounds
- Quinazoline: The parent compound of 5,6-Dihydrobenzo[h]quinazoline, known for its diverse pharmacological activities.
- Benzoquinazoline: Another related compound with similar structural features and biological activities.
- Dihydroquinazoline: A reduced form of quinazoline with distinct chemical properties.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and interact with estrogen receptors sets it apart from other quinazoline derivatives .
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H10N2/c1-2-4-11-9(3-1)5-6-10-7-13-8-14-12(10)11/h1-4,7-8H,5-6H2 |
InChI Key |
LVGPUDKBSXRFFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=CN=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



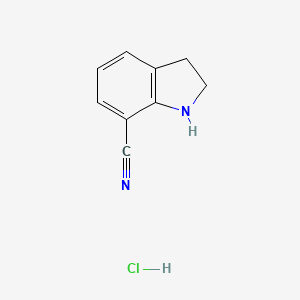
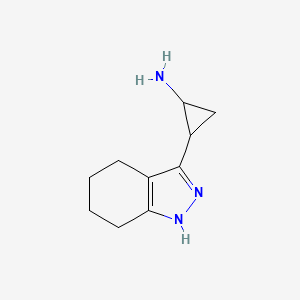
![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)
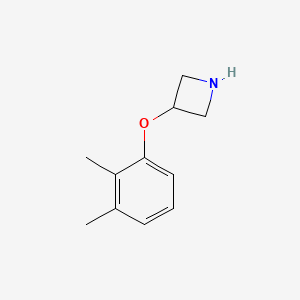
![6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)

![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)
